2,6-Diethylnaphthalene

Catalog No.
S1909458
CAS No.
59919-41-4
M.F
C14H16
M. Wt
184.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diethylnaphthalene

CAS Number

59919-41-4

Product Name

2,6-Diethylnaphthalene

IUPAC Name

2,6-diethylnaphthalene

Molecular Formula

C14H16

Molecular Weight

184.28 g/mol

InChI

InChI=1S/C14H16/c1-3-11-5-7-14-10-12(4-2)6-8-13(14)9-11/h5-10H,3-4H2,1-2H3

InChI Key

CJJFFBINNGWEBO-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)C=C(C=C2)CC

Canonical SMILES

CCC1=CC2=C(C=C1)C=C(C=C2)CC

The exact mass of the compound 2,6-Diethylnaphthalene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Diethylnaphthalene (2,6-DEN) is a structurally symmetric, dialkylated polycyclic aromatic hydrocarbon utilized as a high-yield precursor for the synthesis of 2,6-naphthalenedicarboxylic acid (2,6-NDCA). As the critical monomer for advanced polyethylene naphthalate (PEN) polymers, 2,6-NDCA requires a precursor that balances oxidation reactivity with industrial processability. 2,6-DEN features a low melting point (49–53 °C) and highly reactive ethyl substituents, making it a highly processable alternative to traditional methylated analogs for liquid-phase catalytic autoxidation workflows [1].

Generic substitution with the more common 2,6-dimethylnaphthalene (2,6-DMN) introduces severe processability hurdles, as 2,6-DMN's high melting point (111–112 °C) demands aggressive thermal management to prevent feed-line plugging [1]. Furthermore, attempting to reduce costs by procuring crude diethylnaphthalene mixtures inevitably introduces the 2,7-diethylnaphthalene isomer. Because 2,7-DEN oxidizes directly into 2,7-NDCA, its presence permanently disrupts the linear symmetry and crystallinity of the final PEN polymer, degrading the thermal and barrier properties that justify the material's procurement over standard polyesters [2].

Catalytic Oxidation Yield: Overcoming Naphthalene Nucleus Inhibition

In the synthesis of 2,6-NDCA via Co-Mn-Br catalyzed autoxidation, the choice of alkyl substituent dictates reaction efficiency. The oxidation of 2,6-dimethylnaphthalene (2,6-DMN) is strongly retarded by the self-inhibiting effect of the naphthalene nucleus on methyl groups. 2,6-Diethylnaphthalene (2,6-DEN) bypasses this kinetic bottleneck, as its ethyl groups oxidize readily via stable 1-hydroxyethyl and acetyl intermediates, achieving a nearly 90% yield of 2,6-NDCA under optimized conditions[1].

Evidence Dimension2,6-NDCA Yield and Oxidation Pathway
Target Compound Data~90% yield via stable acetyl intermediates
Comparator Or Baseline2,6-DMN (Subject to strong self-inhibition of methyl oxidation)
Quantified DifferenceBypasses methyl-group inhibition to achieve ~90% target monomer yield
ConditionsCo(OAc)2–Mn(OAc)2–NaBr-catalyzed autoxidation in acetic acid

Procuring 2,6-DEN maximizes monomer yield and eliminates the severe kinetic bottlenecks associated with traditional 2,6-DMN oxidation.

Thermal Processability: Melt-Phase Handling and Line-Heating Requirements

The physical properties of the precursor dictate the engineering requirements of the oxidation facility. 2,6-Diethylnaphthalene exhibits a melting point of 49–53 °C, allowing it to be easily melted and pumped as a low-viscosity liquid at moderate temperatures (60–70 °C). In contrast, 2,6-dimethylnaphthalene melts at 111–112 °C, necessitating high-temperature tracing on all feed lines and increasing the risk of thermal degradation or system plugging during continuous operations [1].

Evidence DimensionMelting Point / Liquid-Phase Handling Temperature
Target Compound Data49–53 °C
Comparator Or Baseline2,6-DMN (111–112 °C)
Quantified Difference~60 °C reduction in minimum melt-handling temperature
ConditionsStandard atmospheric pressure handling

A lower melting point drastically simplifies continuous feed operations, reducing energy costs and preventing catastrophic line plugging in industrial settings.

Intermediate Stability vs. Isopropyl Analogs

While larger alkyl groups can be oxidized, they introduce chemical instability during the reaction. When compared to 2,6-diisopropylnaphthalene (2,6-DIPN), 2,6-DEN provides a much cleaner reaction profile. The oxidation of 2,6-DIPN yields unstable intermediates that are highly susceptible to ring scission and byproduct formation, reducing the overall purity of the resulting 2,6-NDCA. 2,6-DEN offers higher reactivity than methyl groups without the degradative instability of isopropyl groups [1].

Evidence DimensionIntermediate Stability during Oxidation
Target Compound DataStable progression via 1-hydroxyethyl and acetyl groups
Comparator Or Baseline2,6-DIPN (Forms unstable intermediates prone to ring scission)
Quantified DifferencePrevention of structural degradation and byproduct formation during autoxidation
ConditionsLiquid-phase catalytic autoxidation

Choosing the ethyl-substituted precursor avoids the yield-destroying ring scission side reactions common to bulkier alkyl substituents.

Precursor for High-Purity Polyethylene Naphthalate (PEN) Monomers

2,6-DEN serves as a highly effective starting material for liquid-phase catalytic oxidation to produce 2,6-NDCA, bypassing the kinetic limitations and self-inhibition associated with methyl-group oxidation in 2,6-DMN[1].

Continuous-Flow Oxidation Systems

Due to its low melting point (49–53 °C), 2,6-DEN is highly suited for industrial flow reactors where it can be pumped as a liquid at moderate temperatures, preventing the severe line plugging risks inherent to 2,6-DMN [2].

High-Crystallinity Polymer Synthesis

Procuring isomerically pure 2,6-DEN is essential for advanced polyester synthesis to ensure the complete absence of 2,7-NDCA, thereby guaranteeing the structural symmetry and thermal barrier properties of the final polymer[1].

XLogP3

5.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

59919-41-4

Wikipedia

Naphthalene, 2,6-diethyl-

Dates

Last modified: 08-16-2023

Explore Compound Types